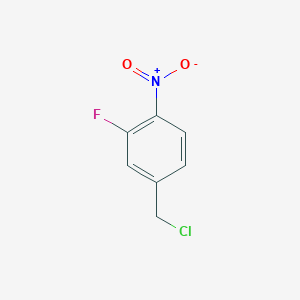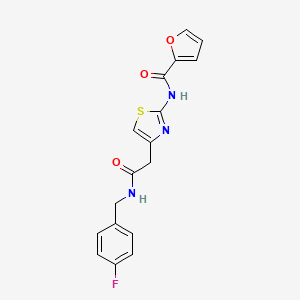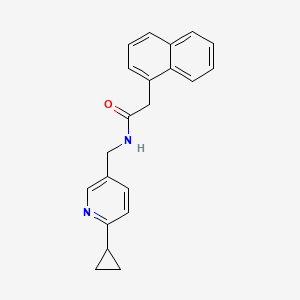
4-(Chloromethyl)-2-fluoro-1-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chloromethyl)-2-fluoro-1-nitrobenzene is a useful research compound. Its molecular formula is C7H5ClFNO2 and its molecular weight is 189.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis Processes : 4-(Chloromethyl)-2-fluoro-1-nitrobenzene is involved in various synthesis processes. For example, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene is synthesized using a related compound, demonstrating the utility of such chemicals in producing complex organic compounds with specific properties (Sweeney, McArdle, & Aldabbagh, 2018).
Spectroscopy Analysis : The infrared and Raman spectra of closely related compounds, such as 1-(chloromethyl)-4-fluorobenzene, have been extensively studied, highlighting the importance of these compounds in molecular spectroscopy and structure determination (Seth-Paul & Shino, 1975).
Chemical Reactions and Mechanisms
Electrophilic Substitution : Research has shown the potential of derivatives of this compound in electrophilic substitution reactions. For instance, the nucleophilic substitution of nitrite by fluoride in aromatic compounds offers insights into the reactivity of these compounds (Effenberger & Streicher, 1991).
Reduction Processes : Studies have shown that compounds like this compound can be effectively reduced under certain conditions, leading to the formation of useful intermediates for further chemical synthesis (Wen-xia, 2014).
Charge Control in Reactions : The SNAr (nucleophilic aromatic substitution) reactions involving derivatives of this compound have been studied to understand the influence of charge control in chemical reactions, which is crucial for designing specific chemical processes (Cervera, Marquet, & Martin, 1996).
Applications in Organic Chemistry
Versatile Reactivity : The reactivity of related compounds, such as 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), demonstrates the versatility of these compounds in organic chemistry. They can serve as mediators or catalysts in various functionalizations of organic compounds, indicating similar potential applications for this compound (Stavber & Zupan, 2005).
Palladium-Catalyzed Reactions : The amination and coupling reactions of similar fluorinated nitrobenzenes, catalyzed by palladium, offer insights into the potential of this compound in complex organic syntheses (Kim & Yu, 2003).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(chloromethyl)-2-fluoro-1-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c8-4-5-1-2-7(10(11)12)6(9)3-5/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWIVHSCVRIOAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCl)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B3006137.png)
![N-allyl-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B3006138.png)
![(2,5-Dimethylfuran-3-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B3006139.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3006144.png)
![2-Ethyl-3-methyl-1-[4-(2-phenylethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3006145.png)
![N-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}phenyl)acetamide](/img/structure/B3006146.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide](/img/structure/B3006147.png)

![3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride](/img/structure/B3006152.png)
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B3006153.png)

![N-[(5-chloropyrazin-2-yl)methyl]-2-[4-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B3006156.png)
![N-(o-tolyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B3006158.png)
